molecular formula C20H22N2O4S B13459501 benzyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate

benzyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate

Cat. No.: B13459501
M. Wt: 386.5 g/mol
InChI Key: SLPZIVFUVQJHLY-UHFFFAOYSA-N
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Description

Benzyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a benzyl group, a sulfonyl group, and a carbamate group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate typically involves multiple steps. One common method includes the reaction of benzyl carbamate with 2-azabicyclo[2.1.1]hexane derivatives under specific conditions to introduce the sulfonyl group. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Benzyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate is unique due to its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

benzyl N-[2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexan-4-yl]carbamate

InChI

InChI=1S/C20H22N2O4S/c1-15-7-9-18(10-8-15)27(24,25)22-14-20(11-17(22)12-20)21-19(23)26-13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H,21,23)

InChI Key

SLPZIVFUVQJHLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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